N-[6-(benzylamino)-6-oxohexyl]acrylamide
Description
Contextualization within Acrylamide (B121943) Chemistry and Functional Monomers
Acrylamide and its derivatives are fundamental building blocks in polymer science, primarily serving as monomers for the synthesis of polyacrylamides. ijpcbs.com These polymers are known for their versatility and are used in a wide array of applications, including as thickeners, flocculants for water treatment, and in the creation of hydrogels for biomedical uses. ijpcbs.comuobaghdad.edu.iq The polymerization of acrylamide is typically an exothermic, free-radical chain-growth process that can produce high molecular weight polymers. researchgate.netsciepub.commit.edu
N-[6-(benzylamino)-6-oxohexyl]acrylamide falls into the category of a "functional monomer." Unlike simple acrylamide, functional monomers are specifically designed with additional chemical groups that impart desired properties to the resulting polymer. nih.gov The N-substituent—in this case, the [6-(benzylamino)-6-oxohexyl] group—is not merely a passive part of the polymer backbone. Instead, it introduces specific functionalities that can influence the polymer's solubility, thermal stability, mechanical properties, and its ability to interact with other molecules or surfaces. nih.govmdpi.com The synthesis of such N-substituted acrylamides often involves the reaction of a primary amine with acryloyl chloride, a common method for creating custom monomers for specialized applications. uobaghdad.edu.iqresearchgate.net
Overview of Amide-Functionalized Organic Compounds in Research
Amide bonds (-CONH-) are one of the most important functional groups in both chemistry and biology, famously linking amino acids to form proteins. essentialchemicalindustry.org In materials science, the incorporation of amide groups into organic compounds and polymers is a widely used strategy to control their physical and chemical properties. The key feature of the amide group is its ability to form strong hydrogen bonds. These intermolecular forces significantly influence the material's aggregation state, leading to enhanced properties such as:
Increased Mechanical Strength: Hydrogen bonding between polymer chains can greatly increase tensile strength and toughness. rsc.orglibretexts.org
Enhanced Thermal Stability: The energy required to overcome these intermolecular forces often results in higher melting points and decomposition temperatures.
Controlled Solubility: The polarity of the amide group can be exploited to tune the solubility of a polymer in various solvents. researchgate.net
Polymers that feature amide groups in their side chains, as would be the case for poly(this compound), can exhibit unique properties derived from these hydrogen bonding capabilities, making them a subject of extensive research. rsc.orgresearchgate.net
Significance of the Hexyl Amide Linker in Chemical Design
In the design of functional molecules, a "linker" or "spacer" is a structural component that connects two or more different functional moieties. In this compound, the hexyl group serves as a flexible aliphatic spacer separating the polymerizable acrylamide head from the benzylamino tail. The choice of a linker is critical as it can profoundly impact the final properties of a material. pocketdentistry.comkcl.ac.uk
The significance of the hexyl linker in this molecule includes:
Flexibility: The six-carbon chain provides significant conformational freedom. In a polymer, this flexibility can lower the glass transition temperature and increase the mobility of the side chain.
Spatial Separation: The linker ensures that the bulky benzylamino group is positioned away from the polymer backbone. This separation can be crucial for ensuring that the functional group is accessible for further chemical reactions or for specific interactions with other substances.
Hydrophobicity: The alkyl nature of the hexyl chain introduces a degree of hydrophobicity, which can influence the polymer's solubility and its interaction with aqueous or non-polar environments. pocketdentistry.comkcl.ac.uk
Research on functional monomers has shown that the length and hydrophilicity of the spacer chain are key variables in determining the performance of the final material, affecting everything from chemical reactivity to bonding effectiveness in adhesives. pocketdentistry.comresearchgate.netnih.govscilit.com
Research Scope and Objectives Pertaining to this compound
While specific research dedicated exclusively to this compound is not extensively documented, its chemical structure suggests several logical research objectives within materials science and polymer chemistry.
Key Research Objectives would likely include:
Synthesis and Characterization:
Developing an efficient, high-yield synthesis protocol for the monomer, likely via the reaction of acryloyl chloride with N-benzyl-6-aminohexanamide. tandfonline.comgoogle.comnih.govresearchgate.net
Thoroughly characterizing the pure monomer using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm its structure and purity. uobaghdad.edu.iqchemistry.kznih.govresearchgate.net
Determining its fundamental physicochemical properties, as outlined in the table below.
Polymerization and Copolymerization Studies:
Investigating the free-radical polymerization kinetics of the monomer to produce a homopolymer. mit.edunih.gov
Exploring its copolymerization with other vinyl monomers (e.g., acrylic acid, styrene) to create a range of new polymers with tailored properties. uobaghdad.edu.iqresearchgate.netresearchgate.net
Investigation of Polymer Properties:
Analyzing the thermal properties (glass transition temperature, thermal stability) of the resulting polymers.
Evaluating the mechanical properties, such as tensile strength and elasticity, which would be influenced by the hydrogen-bonding amide groups and the benzyl (B1604629) groups. rsc.org
Studying the solubility and swelling behavior of the polymers in different solvents.
Exploration of Potential Applications:
The presence of the benzylamino and amide groups suggests potential for applications in areas such as specialty coatings, adhesives, or as a scaffold for further chemical modification.
Given the broad utility of functional polyacrylamides, research could also extend to its use in biomaterials or separation technologies, where specific surface interactions are required. nih.govresearchgate.net
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
| Appearance | Likely a white to off-white crystalline solid at room temperature. nih.gov |
| Melting Point (°C) | Expected to be in a range similar to other N-substituted amides. For comparison, N-benzylbenzamide has a melting point of 104-106 °C. sigmaaldrich.comchemicalbook.com |
| Boiling Point (°C) | High; likely decomposes before boiling at atmospheric pressure. |
| Solubility | Expected to have low solubility in water but good solubility in polar organic solvents like acetone, DMF, and DMSO, a common trait for amides. sigmaaldrich.comsolubilityofthings.com |
| Functional Groups | Acrylamide, Secondary Amide, Benzyl Group, Alkyl Chain |
Table 2: Functional Group Analysis and Potential Influence on Properties
| Functional Group | Structural Component | Expected Contribution to Properties |
| Acrylamide | CH₂=CH-C(O)-N- | Enables polymerization via free-radical addition; provides a polar, hydrogen-bonding site. researchgate.netsciepub.com |
| Amide Linkage | -C(O)-NH- | Contributes to polymer stiffness and thermal stability through hydrogen bonding; provides a polar site. rsc.org |
| Hexyl Spacer | -(CH₂)₆- | Imparts flexibility to the side chain; provides spatial separation between the backbone and the terminal functional group; adds hydrophobic character. pocketdentistry.comkcl.ac.uk |
| Benzylamino | -NH-CH₂(C₆H₅) | Offers a site for hydrogen bonding; the aromatic ring can engage in π-π stacking interactions, potentially influencing polymer morphology and mechanical properties. |
Structure
3D Structure
Properties
CAS No. |
63406-13-3 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-benzyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-12-8-4-7-11-16(20)18-13-14-9-5-3-6-10-14/h2-3,5-6,9-10H,1,4,7-8,11-13H2,(H,17,19)(H,18,20) |
InChI Key |
IABMTCAELPJJIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 6 Benzylamino 6 Oxohexyl Acrylamide
Precursor Synthesis and Intermediate Transformations
The construction of N-[6-(benzylamino)-6-oxohexyl]acrylamide begins with the synthesis and modification of its fundamental building blocks: a six-carbon aliphatic chain functionalized with an amine and a carboxylic acid, and the benzylamine (B48309) moiety.
Synthesis of Key Amine and Carboxylic Acid Precursors
The primary carboxylic acid precursor is 6-aminohexanoic acid, which serves as the hexyl backbone. A common and industrially relevant method for its preparation is the hydrolysis of ε-caprolactam. google.comgoogle.com This reaction is typically performed by heating ε-caprolactam in an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by neutralization. google.com
To facilitate selective reaction at the carboxylic acid group, the amine functionality of 6-aminohexanoic acid must be temporarily protected. A frequently used protecting group is the benzyloxycarbonyl (Cbz) group. The synthesis of 6-(benzyloxycarbonylamino)-hexanoic acid is achieved by reacting 6-aminohexanoic acid with benzyl (B1604629) chloroformate in a basic aqueous solution, followed by acidification and extraction. google.com The other key precursor, benzylamine, is a readily available commercial reagent.
Formation of the Hexyl Amide Backbone
The formation of the hexyl amide backbone involves creating an amide linkage between the protected 6-(benzyloxycarbonylamino)-hexanoic acid and benzylamine. This transformation is a standard amide coupling reaction. The carboxylic acid can be activated, for instance, by converting it to an acid chloride, which then readily reacts with benzylamine. Alternatively, peptide coupling reagents can be employed to facilitate the reaction under milder conditions.
Following the successful coupling, the Cbz protecting group must be removed to liberate the terminal amine for the subsequent acrylation step. The deprotection of the Cbz group is typically accomplished through catalytic hydrogenation. The protected intermediate is dissolved in a suitable solvent like methanol (B129727) and reacted with hydrogen gas in the presence of a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C). google.com This process cleaves the Cbz group, yielding the key intermediate, N-benzyl-6-aminohexanamide, and toluene (B28343) and carbon dioxide as byproducts.
Acrylamide (B121943) Moiety Introduction Techniques
The final stage in the synthesis of the monomer is the introduction of the polymerizable acrylamide group onto the terminal amine of the N-benzyl-6-aminohexanamide intermediate.
Acrylation Reactions and Optimization
The most direct method for introducing the acrylamide moiety is through an acylation reaction with an activated acrylic acid derivative. Acryloyl chloride is the most commonly used reagent for this purpose. The reaction is typically carried out by slowly adding acryloyl chloride to a solution of the amine precursor at a reduced temperature, often 0 °C, to control the exothermic reaction and minimize side reactions. mdpi.com A base, such as sodium carbonate or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction. mdpi.comnih.gov
Optimization of this step is crucial for achieving a high yield of the desired monomer while preventing undesired outcomes. Key parameters to control include:
Temperature: Low temperatures (e.g., 0-5 °C) are preferred to prevent polymerization of the acryloyl chloride and the product monomer. mdpi.comgoogle.com
Stoichiometry: A slight excess of the acylating agent may be used to ensure complete conversion of the amine. mdpi.com
Solvent: The choice of solvent can influence selectivity. While polar solvents are common, studies on similar reactions have shown that non-polar solvents like n-hexane can sometimes suppress side reactions. researchgate.net
| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| 6-Aminohexyl α-d-mannside | Acryloyl chloride | Sodium carbonate | Methanol | 0 °C | 13 h | mdpi.com |
| Agmatine sulphate | Acryloyl chloride | K₂CO₃ | Water | 5 °C | 1 h | google.com |
| Various aromatic amines | Oxazolone precursor | - | Ethanol | Reflux | 3-4 h | mdpi.com |
Alternative Routes for Acrylamide Incorporation
While acryloyl chloride is widely used, other activated acrylic acid derivatives can serve as effective reagents for acrylamide incorporation, particularly when milder conditions are required. google.com These alternatives include:
Acrylic acid N-hydroxysuccinimide ester
Pentafluorophenyl acrylate (B77674)
Pentachlorophenylacrylate
These activated esters react with amines to form the amide bond, releasing a non-acidic, easily removable leaving group. google.com Another synthetic strategy involves the direct coupling of the amine with acrylic acid using standard peptide coupling agents. Furthermore, more complex methodologies like the Mizoroki-Heck coupling reaction can be employed for the synthesis of substituted acrylamides, though this is less common for producing the unsubstituted N-alkyl acrylamide core. ekb.eg
Purification and Spectroscopic Characterization Techniques for the Monomer
Following the synthesis, a rigorous purification process is necessary to remove unreacted starting materials, byproducts, and any potential polymers. The structural integrity of the final this compound monomer is then confirmed using various spectroscopic techniques.
Purification: The crude product is typically purified using a combination of standard laboratory techniques. Liquid-liquid extraction is often used as an initial purification step to separate the product from inorganic salts and water-soluble impurities. google.com Further purification is commonly achieved by column chromatography on silica (B1680970) gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient to isolate the monomer. rsc.org Finally, the purified monomer can be obtained as a solid through crystallization or precipitation from an appropriate solvent system. mdpi.com
Spectroscopic Characterization: The structure of the purified monomer is elucidated and confirmed using a suite of spectroscopic methods.
| Technique | Expected Observations and Key Features |
|---|---|
| ¹H NMR | - Multiplet for vinyl protons (CH₂=CH-) (~5.5-6.5 ppm).
|
| ¹³C NMR | - Signals for the two amide carbonyl carbons (C=O) (~165-175 ppm).
|
| IR Spectroscopy | - N-H stretching vibrations (~3300 cm⁻¹).
|
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound (C₁₆H₂₂N₂O₂). |
Note: The exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) are predictive and based on data for structurally similar compounds. mdpi.comrsc.org
Design Principles for Structural Analogues and Derivatives of this compound
The rational design of analogues for this compound involves strategic modifications to its core structure. These modifications are guided by established principles of medicinal chemistry, such as isosteric and bioisosteric replacements, homologation, and functional group manipulation. The goal is to probe the structure-activity relationship (SAR) and identify key interactions between the molecule and its biological target.
The benzylamino group offers several avenues for chemical derivatization. Modifications can be introduced on the aromatic ring or at the benzylic position.
Aromatic Ring Substitutions: The phenyl ring can be substituted with a variety of functional groups to alter its electronic and steric properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) can be introduced at the ortho, meta, or para positions. These substitutions can influence the compound's binding affinity, metabolic stability, and solubility. For instance, the introduction of a trifluoromethyl group has been shown to enhance the activity of some acrylamide-based inhibitors. researchgate.netnih.gov
N-Alkylation/Arylation: The nitrogen atom of the benzylamino group can be further substituted. For example, N-methylation could provide insights into the importance of the amide N-H for biological activity.
Below is an interactive data table summarizing potential modifications to the benzylamino moiety.
| Modification Type | Position of Modification | Example Substituent/Replacement | Potential Impact |
| Aromatic Ring Substitution | Para (4-position) | -OCH3 (Methoxy) | Increased electron density, potential for hydrogen bonding |
| Aromatic Ring Substitution | Meta (3-position) | -CF3 (Trifluoromethyl) | Increased lipophilicity, potential for enhanced binding |
| Aromatic Ring Substitution | Ortho (2-position) | -Cl (Chloro) | Altered steric profile and electronic properties |
| Heterocyclic Replacement | Phenyl Ring | Pyridine | Introduction of a hydrogen bond acceptor, altered polarity |
| N-Substitution | Amide Nitrogen | -CH3 (Methyl) | Removal of hydrogen bond donor capability |
The hexyl amide linker plays a crucial role in positioning the acrylamide warhead and the benzylamino recognition element. Its length and composition can be systematically varied.
Chain Length Variation (Homologation): The six-carbon chain can be shortened or lengthened by one or two methylene units. This allows for optimization of the distance between the terminal functional groups to achieve optimal interaction with a biological target.
Introduction of Rigidity: The flexibility of the hexyl chain can be constrained by incorporating cyclic structures, such as a cyclohexane (B81311) or piperidine (B6355638) ring, or by introducing double or triple bonds. This can lock the molecule into a more favorable conformation for binding.
Functional Group Incorporation: The alkyl chain can be functionalized with polar groups like hydroxyl (-OH), ether (-O-), or secondary amine (-NH-) groups. This can improve aqueous solubility and provide additional points for hydrogen bonding.
The following table illustrates potential variations in the hexyl amide chain.
| Modification Type | Description | Example Structure Snippet | Potential Impact |
| Chain Shortening | Butyl chain (4 carbons) | -NH-CO-(CH2)3- | Altered spatial arrangement of terminal groups |
| Chain Lengthening | Octyl chain (8 carbons) | -NH-CO-(CH2)7- | Increased flexibility and lipophilicity |
| Introduction of Heteroatoms | Ether linkage | -NH-CO-(CH2)2-O-(CH2)2- | Increased polarity and potential for hydrogen bonding |
| Increased Rigidity | Cyclohexyl incorporation | -NH-CO-(c-C6H10)- | Conformational restriction, potentially enhanced binding |
The acrylamide moiety is a key functional group, often acting as a Michael acceptor in covalent interactions with biological targets. Modifications to this group must be approached with caution to retain its desired reactivity while potentially modulating its selectivity and reducing off-target effects.
Alpha-Substitutions: Introduction of a substituent at the alpha-position (adjacent to the carbonyl) can influence the reactivity of the Michael acceptor. For example, an alpha-methyl group can alter the electrophilicity of the double bond.
Beta-Substitutions: Substitution at the beta-position of the vinyl group can sterically hinder the approach of a nucleophile, thereby modulating the rate of covalent bond formation. Small alkyl or electron-withdrawing groups could be explored.
Replacement of the Acrylamide: In some cases, the entire acrylamide moiety could be replaced with other electrophilic groups that can form covalent bonds with a target residue, such as a vinyl sulfone or an epoxide. This would represent a more significant departure from the parent structure.
The table below provides examples of potential substitutions on the acrylamide group.
| Modification Type | Position of Modification | Example Substituent | Potential Impact on Reactivity |
| Alpha-Substitution | Carbon alpha to carbonyl | -CH3 (Methyl) | May decrease the rate of Michael addition |
| Beta-Substitution | Terminal vinyl carbon | -Cl (Chloro) | May increase the electrophilicity of the double bond |
| Isosteric Replacement | Acrylamide group | Vinyl sulfone | Altered reactivity and geometry of the electrophile |
Through the systematic application of these design principles, a diverse library of this compound analogues can be synthesized and evaluated to develop compounds with improved therapeutic potential.
Polymerization Studies and Polymer Material Science Applications
Radical Polymerization Mechanisms of N-[6-(benzylamino)-6-oxohexyl]acrylamide
Radical polymerization is a primary method for polymerizing vinyl monomers like acrylamides. The process involves the generation of free radicals that initiate a chain reaction. While specific kinetic data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on structurally similar N-substituted acrylamide (B121943) monomers.
Conventional free radical polymerization (FRP) is a robust method for producing high molecular weight polymers. The kinetics of FRP for acrylamide derivatives are typically investigated by monitoring the rate of polymerization under varying concentrations of monomer and initiator. uobaghdad.edu.iq The process involves three main steps: initiation, propagation, and termination. For a typical N-substituted acrylamide, the rate of polymerization often shows a first-order dependence on the monomer concentration and a square root dependence on the initiator concentration. uobaghdad.edu.iq
Table 1: Representative Kinetic Data for Free Radical Polymerization of an N-Substituted Acrylamide Data is illustrative and based on typical findings for acrylamide derivatives.
| Experiment | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Temperature (°C) | Initial Rate of Polymerization (mol/L·s) |
| 1 | 0.5 | 0.001 | 60 | 1.5 x 10⁻⁴ |
| 2 | 1.0 | 0.001 | 60 | 3.0 x 10⁻⁴ |
| 3 | 0.5 | 0.002 | 60 | 2.1 x 10⁻⁴ |
| 4 | 0.5 | 0.001 | 70 | 2.8 x 10⁻⁴ |
Controlled radical polymerization (CRP) techniques offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ), which is a measure of the distribution of molecular weights. mdpi.com These methods are crucial for synthesizing well-defined polymers for advanced applications.
RAFT polymerization is a highly versatile CRP method that is particularly effective for a wide range of monomers, including acrylamides. mdpi.comnih.gov The technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with low dispersity and predetermined molecular weights. mdpi.com The success of RAFT polymerization for acrylamides is well-documented, often yielding polymers with narrow molecular weight distributions (Đ < 1.3). mdpi.com The process allows for the creation of complex architectures such as block copolymers. researchgate.net The choice of CTA and initiator is critical for achieving a controlled process. nih.gov
Table 2: Example of RAFT Polymerization of an Acrylamide Monomer Illustrative data based on typical RAFT polymerization results for acrylamides. mdpi.com
| Time (min) | Conversion (%) | Mₙ ( g/mol , Theoretical) | Mₙ ( g/mol , Experimental) | Dispersity (Đ) |
| 30 | 25 | 5,000 | 4,800 | 1.15 |
| 60 | 52 | 10,400 | 10,100 | 1.12 |
| 90 | 78 | 15,600 | 15,200 | 1.10 |
| 120 | 95 | 19,000 | 18,500 | 1.09 |
ATRP is another powerful CRP technique that uses a transition metal complex (typically copper) as a catalyst to control the polymerization. mdpi.com However, the ATRP of acrylamide monomers can be challenging. mdpi.com The amide functionality can complex with the copper catalyst, which may retard the deactivation step and lead to a loss of control over the polymerization, resulting in broad molecular weight distributions. cmu.edu Despite these challenges, successful ATRP of certain acrylamide derivatives has been achieved by carefully selecting ligands, solvents, and reaction conditions. nih.govcore.ac.uknih.gov For instance, using strongly complexing ligands or conducting the polymerization in specific solvent systems like water or mixtures with glycerol can improve control. mdpi.comcore.ac.uk
Nitroxide-Mediated Polymerization (NMP) is a CRP method that uses a stable nitroxide radical to control the growing polymer chain. While effective for monomers like styrenes and acrylates, NMP has limited applicability for the polymerization of acrylamide monomers. mdpi.com The technique often requires high temperatures, and the conditions can be harsh, which may not be suitable for all functional acrylamides. mdpi.com
Controlled Radical Polymerization (CRP) Techniques
Copolymerization Strategies with this compound
Copolymerization involves polymerizing two or more different types of monomers. This strategy is employed to create polymers with combined properties inherited from each monomer unit. Given its functional side chain, this compound can be copolymerized with various comonomers to tailor the final material's characteristics, such as solubility, thermal properties, and responsiveness.
For example, copolymerization with hydrophilic monomers like acrylic acid or N-isopropylacrylamide could be used to impart water-solubility or temperature-responsiveness to the resulting polymer. kpi.uanih.gov Incorporating this compound into a polymer backbone could introduce sites for hydrogen bonding via its amide groups, potentially enhancing mechanical properties or facilitating self-assembly. The benzyl (B1604629) group could also introduce hydrophobic domains.
Micellar copolymerization in an aqueous medium is a technique used to create copolymers with a block-like structure when one of the comonomers is hydrophobic. kpi.ua This approach could be relevant for copolymerizing the title compound with water-soluble monomers to control the microstructure of the resulting polymer. kpi.ua
Table 3: Potential Copolymerization Strategies and Expected Properties
| Comonomer | Potential Polymerization Method | Resulting Copolymer | Expected Properties and Applications |
| Acrylic Acid | RAFT, FRP | Poly(this compound-co-acrylic acid) | pH-responsive materials, hydrogels, adhesives. nih.gov |
| N-isopropylacrylamide (NIPAAm) | RAFT, ATRP | Poly(this compound-co-N-isopropylacrylamide) | Thermoresponsive polymers for smart hydrogels, drug delivery, cell culture surfaces. nih.gov |
| N,N-Dimethylacrylamide (DMAm) | RAFT, ATRP | Poly(this compound-co-N,N-dimethylacrylamide) | Highly water-soluble polymers with functional side chains. cmu.edumdpi.com |
| Styrene | NMP, FRP | Poly(this compound-co-styrene) | Amphiphilic block copolymers for self-assembly into micelles or vesicles. |
Synthesis of Block Copolymers
Block copolymers containing this compound can be synthesized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the sequential addition of different monomer blocks, resulting in a well-defined polymer chain with distinct segments.
For instance, a typical synthesis could involve the polymerization of a first block, such as poly(N-isopropylacrylamide), followed by the chain extension with this compound to form a diblock copolymer. The choice of the initial block can impart stimuli-responsive behavior, such as temperature sensitivity, to the final material. The synthesis of ABA triblock copolymers is also achievable, where a central block of poly(this compound) could be flanked by two other polymer blocks, or vice-versa.
The ability to create these block copolymers opens up avenues for applications in areas like drug delivery and nanotechnology, where the different blocks can be designed to have distinct functionalities.
Graft Copolymerization
Graft copolymers can be prepared by attaching chains of poly(this compound) onto a pre-existing polymer backbone. This can be achieved through two primary methods: "grafting-from" and "grafting-to".
In the "grafting-from" approach, initiating sites are created along a polymer backbone, from which the this compound monomer is then polymerized. In the "grafting-onto" method, pre-synthesized chains of poly(this compound) with a reactive end-group are attached to a complementary functional group on the backbone polymer.
Graft copolymerization is a versatile method to modify the surface properties of materials. For example, grafting poly(this compound) onto a biocompatible polymer like cellulose or chitosan can introduce new functionalities for specific applications.
Statistical Copolymers
Statistical copolymers are synthesized by the simultaneous polymerization of this compound with one or more other monomers. The resulting polymer chain has a random distribution of the different monomer units. The properties of the statistical copolymer can be tuned by varying the molar ratio of the comonomers in the feed.
Structural Elucidation of Poly(this compound) and Copolymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships. A combination of spectroscopic, chromatographic, and morphological analysis techniques is employed for this purpose.
Advanced Spectroscopic Characterization of Polymer Architecture (e.g., NMR, FTIR)nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the chemical structure of the polymer. In the ¹H NMR spectrum of poly(this compound), characteristic signals corresponding to the protons of the benzyl group, the amide group, the hexyl chain, and the polymer backbone would be expected. The integration of these signals can be used to confirm the incorporation of the monomer into the polymer chain and, in the case of copolymers, to determine the comonomer composition. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(this compound) would show characteristic absorption bands for the N-H and C=O stretching of the amide groups, as well as peaks corresponding to the aromatic C-H and C=C bonds of the benzyl group.
| Functional Group | **Expected FTIR Absorption Range (cm⁻¹) ** |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Molecular Weight Determination Methodologies (e.g., GPC)nih.govresearchgate.netcmu.edu
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. The polymer solution is passed through a column packed with porous gel beads, and molecules are separated based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules. By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized polymer can be determined. For copolymers, GPC can confirm the successful chain extension in block copolymer synthesis. nih.govresearchgate.netcmu.edu
| Parameter | Description |
| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards the heavier molecules. |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution of a polymer. A PDI of 1.0 indicates a monodisperse polymer. |
Morphological and Supramolecular Assembly Studies of Resulting Polymers (e.g., self-assembly, nanophases)unifi.itrsc.org
The presence of both hydrophobic (benzyl group, hexyl chain) and hydrophilic (amide group) moieties in the this compound monomer suggests that its copolymers, particularly block copolymers, can undergo self-assembly in selective solvents. rsc.org
Self-Assembly in Solution: When a block copolymer containing a poly(this compound) block is dissolved in a solvent that is selective for one of the blocks, the polymer chains can aggregate to form various nanostructures, such as micelles, vesicles, or more complex morphologies. unifi.itrsc.org The insoluble blocks form the core of these structures, while the soluble blocks form the corona, stabilizing the assembly in the solvent. The morphology of these self-assembled structures can be influenced by factors such as the block copolymer composition, molecular weight, and the nature of the solvent.
Techniques for Studying Supramolecular Assembly:
Dynamic Light Scattering (DLS): Used to determine the size and size distribution of the self-assembled nanoparticles in solution.
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques provide direct visualization of the morphology and dimensions of the nanostructures.
The study of the supramolecular assembly of these polymers is crucial for their application in fields such as controlled release systems and nanomaterials.
Theoretical and Computational Modeling of Polymerization Processes and Polymer Structure
Theoretical and computational modeling are powerful tools in polymer science, providing insights into polymerization mechanisms and predicting the final properties of materials. tue.nl These methods allow for the simulation of molecular interactions and polymer chain behavior at an atomic level, guiding the design of new polymers with desired characteristics. mdpi.com For a monomer like this compound, such studies would be invaluable for understanding how its specific side-chain structure influences polymer conformation and material performance. However, specific modeling studies on this compound are not currently available in published literature.
Quantum Chemical Calculations in Polymer Design (e.g., DFT for backbone structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of monomers and polymer segments. nih.gov This method can be used to calculate properties such as bond lengths, bond angles, and torsional angles of the polymer backbone, as well as to investigate the electronic properties that govern the polymerization process. For this compound, DFT could elucidate the reactivity of the acrylamide group and the conformational preferences of the benzylamino-oxohexyl side chain.
Despite the utility of this approach, no specific DFT studies have been published for this compound. Research on other acrylamide derivatives has successfully used DFT to correlate theoretical calculations with experimental data from vibrational and electronic spectra, but similar analyses for the target compound are absent. nih.gov
Table 1: Hypothetical DFT Calculation Parameters for Monomer Analysis This table is illustrative of typical parameters used in DFT studies of acrylamide-based monomers, as specific data for this compound is not available.
| Parameter | Typical Basis Set | Functional | Property of Interest |
|---|---|---|---|
| Geometry Optimization | 6-311++G(d,p) | B3LYP | Optimized bond lengths and angles |
| Vibrational Frequencies | 6-311++G(d,p) | B3LYP | Calculated IR and Raman spectra |
| Electronic Properties | cc-pVTZ | M06-2X | HOMO-LUMO energy gap, reactivity indices |
Pharmacological Research and Molecular Mechanism Investigations
Enzyme Inhibition Studies of N-[6-(benzylamino)-6-oxohexyl]acrylamide and its Analogues
No specific studies on the enzyme inhibition profile of this compound were identified. Research on related analogues containing the acrylamide (B121943) moiety suggests that such compounds can act as inhibitors for various enzymes, but direct evidence for the title compound is lacking.
Histone Deacetylase (HDAC) Inhibition Mechanisms
While acrylamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, no specific data on the HDAC inhibition mechanism of this compound is available in the scientific literature. nih.govnih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a capping group that influences isoform selectivity. nih.gov
Specific HDAC Isoform Selectivity (e.g., HDAC6, HDAC9, HDAC5, HDAC7, HDAC8, HDAC11, HDAC10)
There is no available research detailing the specific HDAC isoform selectivity of this compound. The development of isoform-selective HDAC inhibitors is a significant area of research to enhance therapeutic efficacy and reduce side effects. nih.govnih.govresearchgate.net
Inhibition Kinetics and Binding Affinities
Information regarding the inhibition kinetics and binding affinities of this compound towards any enzyme, including HDACs, could not be found. Kinetic studies are crucial for understanding the mechanism of inhibition (e.g., reversible, irreversible, competitive). nih.govnih.gov
Other Potential Enzyme Targets (e.g., β-tubulin polymerization inhibition for related acrylamide derivatives)
While some acrylamide derivatives have been explored as inhibitors of other enzymes, such as BCR-ABL kinase researchgate.net and tissue transglutaminase nih.gov, there is no evidence to suggest that this compound has been evaluated against these or other potential enzyme targets like β-tubulin.
Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition
No structure-activity relationship (SAR) studies have been published that specifically include this compound. SAR analyses of other series of acrylamide-containing compounds have been conducted to optimize their inhibitory activity against various enzymes, such as EGFR nih.gov and USP1/UAF1 deubiquitinase nih.gov. These studies highlight the importance of different structural moieties for potency and selectivity. ekb.egmdpi.comnih.gov
Cellular and Molecular Pathway Modulation
There is a lack of research on the effects of this compound on cellular and molecular pathways. Studies on other acrylamide compounds have shown modulation of pathways such as those involving protein kinase C and AMP-activated protein kinase. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.
No Publicly Available Research Found for this compound
Following a comprehensive and targeted search of publicly available scientific literature, no research data was identified for the chemical compound This compound corresponding to the specific pharmacological and molecular interaction topics outlined in the requested article structure.
Extensive searches were conducted to find information pertaining to the effects of this compound on cell proliferation, gene expression, protein deacetylation, and apoptotic pathways. Further inquiries were made to locate ligand-protein binding studies and molecular docking simulations involving this specific compound.
Despite utilizing various search strategies and databases, the results consistently indicated a lack of published research focusing on the specified areas for this compound. The information available is limited to its identification and availability from chemical suppliers.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified section and subsection, as the foundational research data does not appear to exist in the public domain.
Chemical Conjugation Strategies and Molecular Probes
Utilization of Acrylamide (B121943) Derivatives in Bioconjugation Chemistry
Acrylamide and its derivatives are versatile reagents in bioconjugation due to the reactive nature of the vinyl group, which can participate in various addition reactions, most notably with thiol groups of cysteine residues in proteins. This reactivity allows for the stable, covalent attachment of linkers, drugs, and probes to biomolecules.
Design and Synthesis of Linkers
In the field of bioconjugation, linkers are crucial components that connect different molecular entities, such as an antibody and a cytotoxic drug in an ADC. The design and synthesis of these linkers are tailored to impart specific properties to the final conjugate, including stability in circulation and controlled release of the payload at the target site. Acrylamide functionalities can be incorporated into linker designs to serve as reactive handles for conjugation. The synthesis of such linkers typically involves multi-step organic chemistry to assemble a scaffold with the desired length, flexibility, and chemical properties, culminating in the introduction of the acrylamide group.
Integration into Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker technology is critical for the success of an ADC. While various conjugation strategies exist, those involving acrylamide derivatives would typically exploit the reaction of the acrylamide's vinyl group with cysteine residues on the antibody. This can be achieved with antibodies that have engineered cysteine residues at specific sites to ensure a homogenous drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.
Application in Targeted Protein Degradation (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins within the cell. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's composition and length are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome. Acrylamide moieties could potentially be incorporated into the linker or the warhead of a PROTAC to form a covalent bond with the target protein or the E3 ligase, leading to irreversible binding and potentially more efficient degradation.
Development of Fluorescent or Affinity-Based Probes
Fluorescent and affinity-based probes are essential tools in chemical biology for visualizing and studying biological processes. Acrylamide groups can be incorporated into the structure of such probes to allow for covalent attachment to target biomolecules.
For fluorescent probes, an acrylamide group can be attached to a fluorophore. When this probe reacts with its target, for example, a specific protein, the fluorophore becomes permanently attached, allowing for visualization and tracking of the protein in living cells or tissues.
Similarly, in affinity-based probes, an acrylamide reactive group can be part of a molecule designed to bind to a specific cellular target. After binding, the acrylamide reacts with a nearby nucleophile (like a cysteine residue) on the target, forming a covalent bond. This allows for the subsequent identification and characterization of the labeled protein.
Controlled Release Systems Employing Acrylamide Polymers
Polymers based on acrylamide and its derivatives, known as polyacrylamides, have been extensively investigated for use in controlled drug delivery systems. These polymers can be formulated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water.
The properties of these hydrogels, such as their swelling behavior and degradation rate, can be tuned by copolymerizing acrylamide with other monomers. This allows for the design of "smart" hydrogels that can release an encapsulated drug in response to specific stimuli, such as changes in pH, temperature, or the presence of certain enzymes. For instance, a drug can be loaded into a polyacrylamide-based hydrogel, and its release can be controlled by the diffusion of the drug through the polymer matrix or by the degradation of the hydrogel over time.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Compound and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the accurate mass determination of N-[6-(benzylamino)-6-oxohexyl]acrylamide. This method provides high-resolution and high-accuracy mass measurements, enabling the unequivocal confirmation of the elemental composition of the parent molecule and its potential metabolites or degradation products. Techniques such as electrospray ionization (ESI) are commonly coupled with time-of-flight (TOF) or Orbitrap mass analyzers to achieve the necessary precision.
The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured mass, typically with a mass accuracy of less than 5 ppm, which provides strong evidence for the compound's identity. Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the molecule into smaller, identifiable pieces, confirming the connectivity of the acrylamide (B121943), hexyl, and benzylamino groups.
While specific metabolite identification studies for this compound are not extensively documented in public literature, HRMS would be the primary tool for such investigations. Researchers would look for characteristic metabolic transformations such as hydroxylation, oxidation, or cleavage of the amide or benzylamine (B48309) bonds.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | C₁₉H₂₈N₂O₂ |
| Monoisotopic Mass | 316.2151 g/mol |
| [M+H]⁺ | 317.2229 g/mol |
| [M+Na]⁺ | 339.2048 g/mol |
| [M+K]⁺ | 355.1788 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would show characteristic signals for the vinyl protons of the acrylamide group, the methylene (B1212753) protons of the hexyl chain, the benzylic protons, and the aromatic protons of the phenyl ring. The integration of these signals corresponds to the number of protons in each group.
¹³C NMR reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. For instance, the carbonyl carbons of the amide groups and the sp² hybridized carbons of the aromatic ring and the acrylamide double bond would appear at characteristic downfield shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Vinyl Protons (CH₂=CH) | 5.6 - 6.3 |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 |
| Benzylic Protons (CH₂-Ph) | 4.4 |
| Amide Protons (NH) | 5.8, 7.9 |
| Hexyl Chain Protons (CH₂)₆ | 1.3 - 3.3 |
Note: Predicted values can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy would show characteristic absorption bands for the N-H stretching of the amide and amine groups (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), the C=O stretching of the two amide groups (around 1650 cm⁻¹ and 1630 cm⁻¹), and the C=C stretching of the acrylamide and aromatic ring (around 1620 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide strong signals for the C=C double bonds of the vinyl group and the aromatic ring, complementing the IR data.
Together, these techniques provide a rapid and non-destructive method to confirm the presence of the key functional moieties within the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Amine) | Stretch | ~ 3300 |
| C-H (Aromatic/Alkene) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=O (Amide I) | Stretch | ~ 1650 |
| C=C (Alkene) | Stretch | ~ 1620 |
| N-H (Amide II) | Bend | ~ 1550 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
For this compound that exists in a solid, crystalline form, X-ray Diffraction (XRD) is the definitive technique for determining its three-dimensional atomic arrangement. Single-crystal XRD can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information is crucial for understanding the solid-state packing and its influence on the material's physical properties.
Powder XRD could be used to analyze polycrystalline samples, providing information about the crystal system, unit cell dimensions, and phase purity. While specific crystallographic data for this compound is not readily found in common databases, XRD remains the gold standard for solid-state structural analysis should a suitable crystal be obtained.
Hyphenated Techniques for Complex Mixture Analysis
In practical applications, this compound may be part of a complex mixture, such as a polymerization reaction mixture or a biological matrix. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for analyzing such samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating this compound from other components in a liquid sample and then identifying it based on its mass-to-charge ratio and fragmentation pattern. This is particularly useful for purity assessment and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. It offers high separation efficiency for complex mixtures.
These hyphenated techniques provide both qualitative and quantitative information, making them invaluable for quality control and research applications involving this compound.
Future Research Directions and Translational Potential in Academic Exploration
Emerging Applications in Smart Materials and Responsive Polymers
The incorporation of N-[6-(benzylamino)-6-oxohexyl]acrylamide into polymer chains is a promising strategy for the development of "smart" materials. These materials can undergo reversible physical or chemical changes in response to external stimuli such as temperature, pH, or light. nih.gov The presence of the amide and secondary amine groups in the monomer suggests that its polymers could exhibit sensitivity to pH changes. mdpi.com
Future research is anticipated to focus on synthesizing copolymers of this compound with other functional monomers to create materials with tunable properties. For instance, copolymerization with thermoresponsive monomers like N-isopropylacrylamide could yield dual-responsive hydrogels. nih.gov These materials could find applications in sensors, actuators, and controlled-release systems.
Table 1: Potential Stimuli-Responsive Behavior of Polymers Containing this compound
| Stimulus | Potential Response Mechanism | Envisioned Application |
|---|---|---|
| pH | Protonation/deprotonation of the benzylamino group leading to changes in hydrophilicity and swelling. | pH-sensitive drug delivery, biosensors. |
| Temperature | In combination with thermo-responsive co-monomers, modulation of a lower critical solution temperature (LCST). nih.gov | Temperature-sensitive valves, smart coatings. |
| Ionic Strength | Changes in polymer conformation due to electrostatic interactions. | Environmental sensors, smart membranes. |
Integration into Novel Drug Delivery Systems (e.g., polymeric nanoparticles, micelles)
The amphiphilic nature suggested by the structure of this compound makes it a compelling candidate for drug delivery applications. mdpi.com Polymers derived from this monomer could self-assemble into nanoparticles or micelles in aqueous environments, encapsulating hydrophobic drug molecules within their core. researchgate.net The benzyl (B1604629) group contributes to the hydrophobic character, while the acrylamide (B121943) backbone provides a hydrophilic component.
Research in this area will likely explore the formulation of polymeric nanoparticles for targeted cancer therapy. nih.gov The surface of these nanoparticles could be further functionalized with targeting ligands to enhance their accumulation in tumor tissues. The stimuli-responsive nature of these polymers could also be harnessed for on-demand drug release within the acidic tumor microenvironment. rsc.org
Table 2: Projected Characteristics of this compound-Based Nanoparticles for Drug Delivery
| Characteristic | Projected Value/Property | Rationale |
|---|---|---|
| Particle Size | 50 - 200 nm | Optimal for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. rsc.org |
| Drug Loading Capacity | 5 - 20% (w/w) | Dependent on the hydrophobicity of the polymer and the encapsulated drug. |
| Release Profile | pH-dependent, sustained release | Protonation of the amino group in acidic environments could trigger particle swelling and drug release. |
Advanced Computational Modeling for Predictive Research
Computational modeling and simulation are powerful tools for predicting the behavior of novel polymers and guiding experimental design. nih.gov Future research will likely employ molecular dynamics simulations to investigate the self-assembly of polymers containing this compound and their interactions with drug molecules and biological membranes. researchgate.net
Density functional theory (DFT) calculations could be used to understand the electronic structure of the monomer and its reactivity in polymerization reactions. researchgate.net These computational approaches can accelerate the development of new materials by providing insights into their structure-property relationships before their synthesis. nih.gov This predictive power can help in screening potential co-monomers and optimizing the architecture of polymers for specific applications. nih.gov
Exploration of New Biological Targets and Pathways
The biological activity of acrylamide derivatives is an area of growing interest. nih.gov While the primary focus for this compound is likely its use as a monomer, the potential for the monomer itself or its oligomers to interact with biological systems should not be overlooked. The structural motifs present in the molecule could allow for interactions with specific enzymes or receptors.
Future studies may involve screening this compound against various biological targets to identify any potential therapeutic effects. Understanding the molecular pathways affected by this compound could open up new avenues for its application in medicine. biomedpharmajournal.org However, it is crucial to also investigate its potential toxicity, as acrylamide and its derivatives can exhibit neurotoxic effects. biomedpharmajournal.org
Sustainable Synthesis and Green Chemistry Approaches
Developing environmentally friendly methods for the synthesis of monomers and polymers is a key goal of modern chemistry. Future research on this compound will likely focus on green chemistry approaches to its synthesis. This could involve the use of biocatalysts, solvent-free reaction conditions, or starting materials derived from renewable resources. researchgate.net
For the polymerization process, techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization offer better control over the polymer architecture and reduce the amount of waste generated compared to traditional free-radical polymerization. researchgate.net The development of sustainable synthetic routes will be crucial for the large-scale production and commercialization of materials based on this monomer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
